molecular formula C10H14N2O B7937618 6-Cyclobutoxy-4-methylpyridin-3-amine

6-Cyclobutoxy-4-methylpyridin-3-amine

Cat. No.: B7937618
M. Wt: 178.23 g/mol
InChI Key: YDZBVNATBLWEGD-UHFFFAOYSA-N
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Description

6-Cyclobutoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 6th position and a methyl group at the 4th position of the pyridine ring.

Preparation Methods

The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling with cyclobutylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through standard techniques like column chromatography.

Chemical Reactions Analysis

6-Cyclobutoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Cyclobutoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways. For instance, its interaction with palladium in the Suzuki cross-coupling reaction facilitates the formation of carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

6-Cyclobutoxy-4-methylpyridin-3-amine can be compared with other pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-cyclobutyloxy-4-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-5-10(12-6-9(7)11)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZBVNATBLWEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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